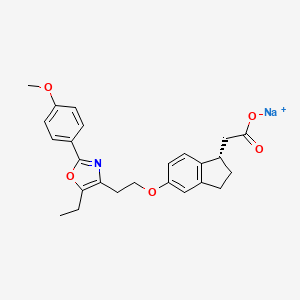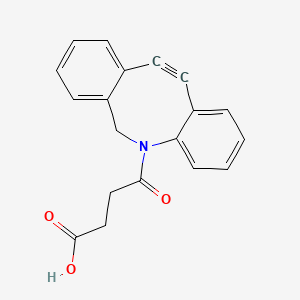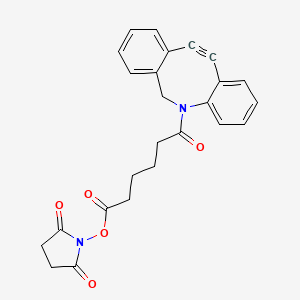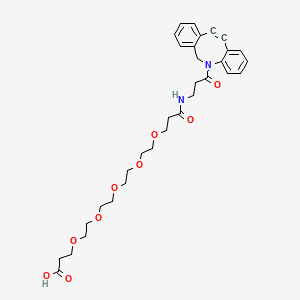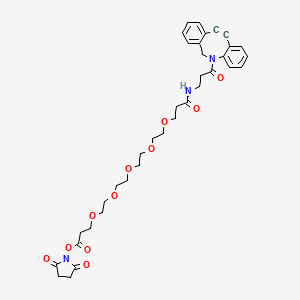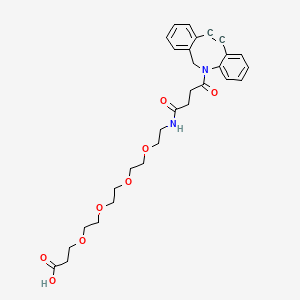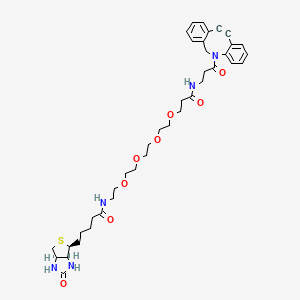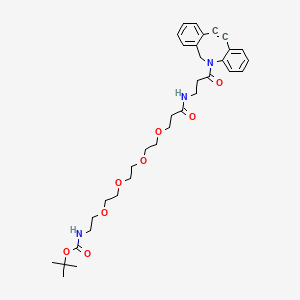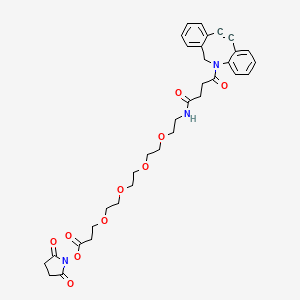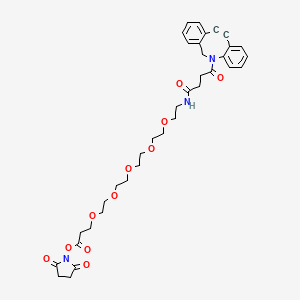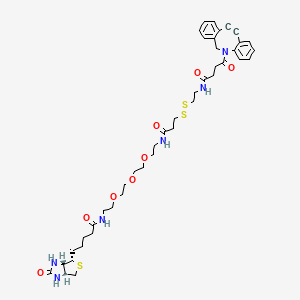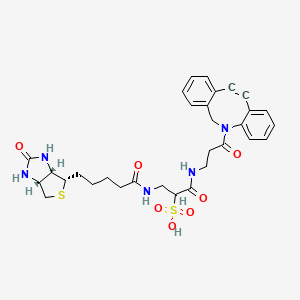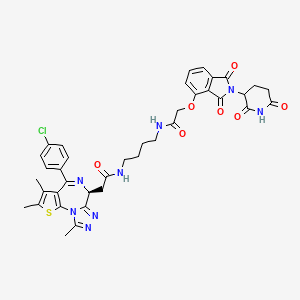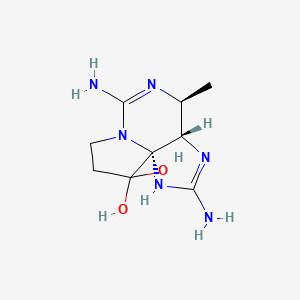
Decarbamoyloxysaxitoxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decarbamoyloxysaxitoxin is a biochemical.
Applications De Recherche Scientifique
1. Interaction with Sodium Channels
Decarbamoyloxysaxitoxin (doSTX) has been studied for its effects on sodium channels in biological systems. It has been found to reduce sodium current in frog skeletal muscle fibers, indicating its potential use in understanding ion channel dynamics and pharmacological applications (Yang, Kao, & Oshima, 1992).
2. Understanding Neurotoxins
Studies on decarbamoyloxysaxitoxin have contributed to a broader understanding of neurotoxins like saxitoxin and tetrodotoxin. Research on decarbamoyloxysaxitoxin analogues has provided insights into the active groups necessary for the biological activity of these neurotoxins (Kao & Walker, 1982).
3. Discovery and Chemical Analysis
Decarbamoyloxysaxitoxin has been a focus in the discovery and chemical analysis of new saxitoxin analogues in marine environments. These studies have helped in understanding the chemical diversity and potential biological impacts of saxitoxin derivatives (Vale, 2010).
4. Potential Pharmaceutical Applications
Research has also explored the potential pharmaceutical applications of saxitoxin homologues, including decarbamoyloxysaxitoxin. This research aims to find safer compounds for medical use, particularly in local anesthesia (Kohane et al., 1999).
5. Role in Biosynthetic Pathways
Decarbamoyloxysaxitoxin has played a role in understanding biosynthetic pathways, particularly in relation to cyanobacteria and marine dinoflagellates, which are responsible for the production of a broad group of neurotoxic alkaloids, including saxitoxin and its analogs (Wiese et al., 2010).
Propriétés
Numéro CAS |
143084-69-9 |
|---|---|
Nom du produit |
Decarbamoyloxysaxitoxin |
Formule moléculaire |
C9H16N6O2 |
Poids moléculaire |
240.27 |
Nom IUPAC |
1H,10H-Pyrrolo(1,2-c)purine-10,10-diol, 2,6-diamino-3a,4,8,9-tetrahydro-4-methyl-, (3aS-(3aalpha,4alpha,10aR*))- |
InChI |
InChI=1S/C9H16N6O2/c1-4-5-9(14-6(10)13-5)8(16,17)2-3-15(9)7(11)12-4/h4-5,16-17H,2-3H2,1H3,(H2,11,12)(H3,10,13,14)/t4-,5-,9-/m0/s1 |
Clé InChI |
ICEQSJLPASDDEC-PJPYAQQDSA-N |
SMILES |
OC1(O)CCN2[C@@]31NC(N)=N[C@@]3([H])[C@H](C)N=C2N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Decarbamoyloxysaxitoxin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



